molecular formula C11H11N3 B3178450 Bis(pyridin-2-yl)methanamine CAS No. 58088-50-9

Bis(pyridin-2-yl)methanamine

Cat. No. B3178450
M. Wt: 185.22 g/mol
InChI Key: WHQWJVROPJNMEX-UHFFFAOYSA-N
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Patent
US05908851

Procedure details

To a solution of di-2-pyridyl ketone (1.84 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in anhydrous methanol (30 ml) was added sodium cyanoborohydride (1.26 g, 20 mmol) and the resulting solution heated at reflux for 5 hours. The reaction mixture was then cooled in an ice bath and acidified to pH 2 with concentrated HCl. Solvent was removed under reduced pressure and the residue dissolved in water (30 ml), washed with ether (3×10 ml) then basified to pH 10 with solid sodium hydroxide. The solution was then extracted with dichloromethane (3×20 ml) and the combined organic phase dried over anhydrous MgSO4, filtered and concentrated to a brown oil (1.6 g, 86%). The crude product was used directly in the next step.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=O.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([NH2:21])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=NC=CC=C1
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.26 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (30 ml)
WASH
Type
WASH
Details
washed with ether (3×10 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil (1.6 g, 86%)

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(C1=NC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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